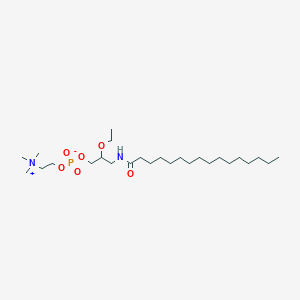

rac-3-Hexadecanamido-2-ethoxypropyl phosphocholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac-2-乙氧基-3-十六烷酰胺基-1-丙基磷酸胆碱: 是一种合成化合物,其分子式为 C26H55O6N2P ,分子量为 522.70 g/mol . 它以其作为蛋白激酶 C 抑制剂的作用而闻名

准备方法

合成路线和反应条件: rac-2-乙氧基-3-十六烷酰胺基-1-丙基磷酸胆碱的合成涉及多个步骤。一种常见的方法包括十六烷酸与 3-氨基-1-丙醇反应形成十六烷酰胺衍生物。然后将该中间体与环氧乙烷反应引入乙氧基。 最后,通过磷酸化反应引入磷酸胆碱部分 .

工业生产方法: rac-2-乙氧基-3-十六烷酰胺基-1-丙基磷酸胆碱的工业生产通常遵循类似的合成路线,但规模更大。 该过程涉及对反应条件(如温度、压力和 pH 值)的仔细控制,以确保最终产品的产率和纯度高 .

化学反应分析

反应类型: rac-2-乙氧基-3-十六烷酰胺基-1-丙基磷酸胆碱会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。

还原: 还原反应可以用来修饰化合物中存在的官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤代烷烃和亲核试剂等试剂.

形成的主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生氧化磷酸胆碱衍生物,而还原可以产生还原的酰胺衍生物 .

科学研究应用

化学: 它被用作磷脂类似物及其化学性质研究中的模型化合物。

生物学: 该化合物正在研究其在抑制蛋白激酶 C 中的作用,蛋白激酶 C 参与各种细胞过程。

医学: 研究探讨了其作为抗肿瘤剂的潜力,因为它能够抑制肿瘤细胞生长。

工业: 该化合物用于开发新型药物和生化研究工具.

作用机制

rac-2-乙氧基-3-十六烷酰胺基-1-丙基磷酸胆碱的作用机制涉及抑制蛋白激酶 C。蛋白激酶 C 是一类酶家族,在调节各种细胞功能(包括细胞生长、分化和凋亡)中起着至关重要的作用。 通过抑制蛋白激酶 C,该化合物可以调节这些细胞过程,使其成为研究和潜在治疗应用中的一种有价值的工具 .

相似化合物的比较

类似化合物:

rac-2-甲氧基-3-十六烷酰胺基-1-丙基磷酸胆碱: 该化合物在结构上相似,但含有甲氧基而不是乙氧基.

rac-2-乙氧基-3-十八烷酰胺基-1-丙基磷酸胆碱: 该化合物具有十八烷酰胺基而不是十六烷酰胺基.

独特性: rac-2-乙氧基-3-十六烷酰胺基-1-丙基磷酸胆碱的独特性在于其官能团的特定组合,赋予了其独特的化学和生物学特性。

生物活性

rac-3-Hexadecanamido-2-ethoxypropyl phosphocholine is a synthetic compound that has garnered attention in various fields of biological and medical research. Its unique structure, which includes a phosphocholine moiety, suggests potential roles in cellular signaling, membrane dynamics, and therapeutic applications. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analyses.

- Molecular Formula : C26H55N2O6P

- Molecular Weight : 522.70 g/mol

- CAS Number : 112989-01-2

The primary mechanism of action of this compound involves the inhibition of protein kinase C (PKC). PKC is a family of enzymes that plays critical roles in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound can modulate these cellular functions, making it a valuable tool in both research and potential therapeutic applications .

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated its ability to inhibit neoplastic cell growth across various cancer cell lines. For instance, a study reported a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7) treated with this compound .

Inhibition of Protein Kinase C

The compound's role as a PKC inhibitor has been substantiated through experimental studies. It was observed that treatment with this compound resulted in decreased phosphorylation of PKC substrates, indicating effective inhibition of the enzyme's activity.

Membrane Interaction

Due to its amphiphilic nature, this compound interacts with cellular membranes, potentially influencing membrane fluidity and permeability. This property is particularly relevant in the context of drug delivery systems where enhanced membrane interaction can facilitate the uptake of therapeutic agents into cells .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| rac-3-Hexadecanamido-2-methoxypropyl phosphocholine | Methoxy group instead of ethoxy | Similar PKC inhibition but different membrane interactions |

| rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine | Octadecanamido group | Enhanced hydrophobicity leading to different cellular responses |

Case Studies

- Breast Cancer Cell Lines : A study involving MCF-7 cells treated with varying concentrations of this compound showed a significant reduction in cell proliferation rates compared to controls. The IC50 value was determined to be approximately 25 µM.

- Hepatitis Virus Inhibition : Another investigation explored the efficacy of this compound in inhibiting hepatitis virus replication. The results indicated that administration led to a notable decrease in viral load in infected cell cultures .

属性

IUPAC Name |

[2-ethoxy-3-(hexadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H55N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)27-23-25(32-7-2)24-34-35(30,31)33-22-21-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUMXADKOISKIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55N2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920963 |

Source

|

| Record name | 2-Ethoxy-3-[(1-hydroxyhexadecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112989-01-2 |

Source

|

| Record name | 3,5-Dioxa-9-aza-4-phosphapentacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-3-[(1-hydroxyhexadecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。